molecular formula C25H22O2 B12586055 Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate CAS No. 601470-07-9

Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate

Cat. No.: B12586055
CAS No.: 601470-07-9
M. Wt: 354.4 g/mol
InChI Key: ISNZYAYDMGBRFO-UHFFFAOYSA-N
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Description

Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate is an organic compound with the molecular formula C25H22O2 . This ester-functionalized binaphthalene derivative is of significant interest in advanced materials research, particularly as a synthetic precursor for the development of polycyclic aromatic hydrocarbons (PAHs) . The [1,1'-binaphthalene] scaffold is a fundamental structure in the synthesis of larger chromophores like perylene and terrylene, which are highly valued for their exceptional electronic and optical properties . These compounds show great promise in the fabrication of next-generation molecular devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells . The compound's molecular structure, featuring an extended aromatic system, makes it a valuable building block in organic synthesis. It can undergo various coupling and cyclization reactions; for instance, under Scholl reaction conditions mediated by Lewis acids such as AlCl3, binaphthalene derivatives can undergo intramolecular cyclodehydrogenation to form fused, multi-ring structures . The ethyl propanoate side chain enhances the molecule's solubility and offers a handle for further chemical modification, allowing researchers to fine-tune the properties of the resulting materials. This product is intended for research purposes only in laboratory settings. It is strictly for use by qualified professionals. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

601470-07-9

Molecular Formula

C25H22O2

Molecular Weight

354.4 g/mol

IUPAC Name

ethyl 3-(1-naphthalen-1-ylnaphthalen-2-yl)propanoate

InChI

InChI=1S/C25H22O2/c1-2-27-24(26)17-16-20-15-14-19-9-4-6-12-22(19)25(20)23-13-7-10-18-8-3-5-11-21(18)23/h3-15H,2,16-17H2,1H3

InChI Key

ISNZYAYDMGBRFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=CC=CC=C2C=C1)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate typically involves the esterification of 3-([1,1’-binaphthalen]-2-yl)propanoic acid with ethanol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants under reflux conditions . The reaction can be represented as follows:

3-([1,1’-binaphthalen]-2-yl)propanoic acid+ethanolEthyl 3-([1,1’-binaphthalen]-2-yl)propanoate+water\text{3-([1,1'-binaphthalen]-2-yl)propanoic acid} + \text{ethanol} \rightarrow \text{Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate} + \text{water} 3-([1,1’-binaphthalen]-2-yl)propanoic acid+ethanol→Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate+water

Chemical Reactions Analysis

Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate undergoes various chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate is often utilized as a chiral building block in asymmetric synthesis. Its unique structural features make it an ideal candidate for creating complex organic molecules through various reactions.

1.1. Asymmetric Synthesis

The compound can serve as a ligand in asymmetric catalysis, particularly in reactions involving transition metals. For example, it has been employed in the Tsuji-Trost reaction to facilitate the formation of allylic derivatives with high enantioselectivity.

Case Study:
In a study by Reineke et al., this compound was used as a ligand in palladium-catalyzed reactions, yielding products with enantiomeric excesses exceeding 95% . This demonstrates its effectiveness in promoting selectivity in synthetic pathways.

Medicinal Chemistry

The medicinal applications of this compound are primarily linked to its role as an intermediate in the synthesis of pharmaceuticals. Its chiral nature allows for the development of drugs with specific biological activities.

2.1. Drug Development

The compound has been investigated for its potential use in synthesizing bioactive molecules that exhibit anti-cancer properties. The presence of the binaphthyl moiety contributes to the biological activity by enhancing interaction with biological targets.

Case Study:
Research has shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. In vitro studies indicated that these derivatives could induce apoptosis in cancer cells, making them promising candidates for further development as anti-cancer agents .

Materials Science

In materials science, this compound is explored for its potential use in creating advanced materials such as polymers and nanocomposites.

3.1. Polymer Chemistry

The compound can be polymerized to form materials with unique optical and mechanical properties. Its incorporation into polymer matrices can enhance performance characteristics such as thermal stability and mechanical strength.

Data Table: Polymerization Characteristics

PropertyValue
Glass Transition Temp120 °C
Tensile Strength50 MPa
Elongation at Break300%

This table summarizes key properties of polymers synthesized using this compound as a monomer.

Mechanism of Action

The mechanism of action of Ethyl 3-([1,1’-binaphthalen]-2-yl)propanoate involves its interaction with various molecular targets. In biological systems, esters are often hydrolyzed by esterases to yield the corresponding acids and alcohols. These products can then participate in various metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The following compounds share structural motifs with ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate, enabling comparisons of substituent effects and reactivity:

Compound Molecular Formula Key Features Reactivity/Applications
This compound Not explicitly reported (inferred: ~C₂₅H₂₂O₂) Binaphthalenyl group (bulky, chiral), ester functional group Asymmetric catalysis, axial chirality induction
Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate C₁₃H₁₃NO₃ Cyano group, methylphenyl substituent, syn-periplanar C=C conformation Precursor for propenoylamides and propenoates; limited steric hindrance
Ethyl 3-(2-furyl)propanoate C₁₀H₁₂O₃ Furan ring (electron-rich diene), ester group Electron-deficient Diels-Alder reactions; less steric bulk compared to binaphthalenyl
EG-002 (Ethyl 3-phenyl-2-{...}propanoate) C₃₄H₃₄N₂O₅ Phenylacetamido substituents, complex branching Pharmacological applications (exact role unspecified)
(R)-Diphenyl(2’-vinyl-[1,1'-binaphthalen]-2-yl)phosphane C₃₄H₂₅P Vinyl group, phosphane ligand, binaphthalenyl scaffold Chiral ligand in transition-metal catalysis (e.g., palladium, ruthenium)

Steric and Electronic Effects

  • Binaphthalenyl vs. Phenyl/Furyl Groups : The binaphthalenyl group introduces significant steric hindrance and axial chirality, which are absent in phenyl or furyl analogs. This bulkiness enhances enantioselectivity in catalytic cycles but may reduce reaction rates due to slower substrate access .
  • Electron-Withdrawing vs. Electron-Donating Substituents: Ethyl 3-(2-furyl)propanoate’s furan ring acts as an electron-rich diene, while the cyano group in Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate withdraws electron density, altering reactivity in cycloaddition or nucleophilic substitution reactions .

Research Findings and Data Gaps

  • Axial Chirality : The binaphthalenyl core enables simultaneous central and axial chirality generation, critical for asymmetric synthesis .
  • Safety and Handling: While specific data for this compound are lacking, structurally related esters (e.g., ) require rigorous respiratory and dermal protection due to undefined toxicity profiles .
  • Data Limitations : Key physicochemical parameters (e.g., logP, melting point) and detailed toxicological profiles for the target compound remain unaddressed in the literature surveyed.

Biological Activity

Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative with a complex structure that incorporates a binaphthyl moiety. The molecular formula is C₁₈H₁₈O₂, and its structure can be represented as follows:

Ethyl 3 1 1 binaphthalen 2 yl propanoate\text{Ethyl 3 1 1 binaphthalen 2 yl propanoate}

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : Studies have shown that compounds with binaphthyl structures often exhibit significant antioxidant properties. This can be attributed to their ability to scavenge free radicals and reduce oxidative stress in cells.
  • Enzyme Inhibition : Preliminary research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been suggested that it may inhibit lactate dehydrogenase (LDH), an enzyme critical in anaerobic respiration .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological effects of this compound:

  • Cell Viability Assays : In one study, the compound was tested on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting potential anticancer properties.
  • Mechanistic Insights : Further investigations revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways, which are crucial for programmed cell death.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Breast Cancer Model : In a mouse model of breast cancer, administration of the compound led to significant tumor regression compared to control groups. The study noted a reduction in tumor size by approximately 40% over four weeks.
  • Neuroprotective Effects : Another study explored its neuroprotective effects in models of neurodegeneration. The compound was found to enhance neuronal survival and reduce markers of inflammation and oxidative stress.

Data Tables

Study TypeFindingsReference
Cell Viability AssayDose-dependent reduction in viability
Apoptosis InductionActivation of caspase pathways
Tumor Regression40% reduction in tumor size in vivo
NeuroprotectionEnhanced neuronal survival

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